

# LC-MS/MS method everolimus therapeutic drug monitoring

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

## Introduction to Everolimus Monitoring

**Everolimus** is an mTOR inhibitor used as an immunosuppressive agent in solid organ transplantation and in oncology [1] [2]. Due to its **narrow therapeutic window** and significant inter-individual pharmacokinetic variability caused by metabolism via CYP3A4 and transport by P-glycoprotein, Therapeutic Drug Monitoring (TDM) is essential for optimizing efficacy and minimizing toxicity [1].

Traditional TDM relies on venous whole blood (WB) sampling. However, recent developments focus on **volumetric microsampling techniques** like Volumetric Absorptive Microsampling (VAMS) and quantitative Dried Blood Spot (qDBS). These methods offer minimal invasiveness, simplified logistics, and enable decentralized, patient-centered TDM, which is particularly beneficial for transplant recipients in remote areas [1].

## Detailed Protocol: LC-MS/MS Analysis of Everolimus

The following protocol synthesizes methodologies from recent publications for determining **everolimus** in whole blood and microsamples [1] [3] [4].

## Sample Collection and Preparation

- **Whole Blood (WB):** Collect venous whole blood into **K<sub>2</sub> or K<sub>3</sub>-EDTA tubes** [1]. This is the conventional and recommended matrix.
- **Volumetric Absorptive Microsampling (VAMS):** Use the **Mitra device** to collect a precise volumetric sample (e.g., 10 µL) of capillary blood [1].
- **Quantitative Dried Blood Spot (qDBS):** Use the **Capitainer device** to collect a precise volumetric sample (e.g., 10 µL) of capillary blood onto a prepared spot [1].

## Sample Extraction Procedures

Different matrices require tailored extraction protocols to ensure optimal recovery and minimal matrix interference.

- **Whole Blood Extraction:**
  - Use a **protein precipitation** protocol [1] [3].
  - Add a mixture of zinc sulfate, methanol, and acetonitrile to the sample [1].
  - Vortex, then add a cold precipitation solution.
  - **Freeze the mixture** prior to centrifugation to enhance analyte recovery, reduce matrix effects, and obtain a clear supernatant for analysis [1].
- **Mitra (VAMS) Extraction:**
  - Based on a protocol using pure methanol [1].
  - **Incubate at low temperatures** to improve extract clarity and LC-MS/MS signal quality [1].
- **Capitainer (qDBS) Extraction:**
  - This matrix requires a more rigorous purification.
  - Extract the dried spot using acetonitrile.
  - Introduce an additional step incorporating **MgSO<sub>4</sub> and sodium acetate (CH<sub>3</sub>COONa)** to enhance phase separation and achieve cleaner extracts [1].

## Instrumental Analysis: LC-MS/MS Conditions

The core analytical method is consistent across sample types, with specific conditions optimized for **everolimus**.

- **Chromatography:**

- **Column:** Polar-modified C18 column (e.g., Kinetex Polar C18) [1].
  - **Mobile Phase:** Buffered with formic acid and ammonium acetate (e.g., 0.1% and 4 mM) in gradient mode [1].
  - **Flow Rate:** 0.6 mL/min [4].
  - **Run Time:** ~3.5 minutes [4]. **Everolimus** retention time is approximately 0.92 minutes [1].
- **Mass Spectrometry (Tandem Mass Spectrometer):**
    - **Ionization:** Electrospray Ionization (ESI) in positive mode.
    - **Monitoring Ions:** The ammonium adduct of **everolimus** is typically selected [3].
    - **Everolimus:** Precursor ion  $[M+NH_4]^+$  **m/z 975.6** → Product ions **m/z 908.5 and 890.5** [1] [3] [4].
    - **Internal Standard:** **D4-everolimus (D4-EVE)** is preferred over  $^{13}C, D_2$ -EVE due to lower interference [1].

The experimental workflow for sample processing and analysis is summarized below.



Click to download full resolution via product page

## Method Validation Summary

A robust LC-MS/MS method must be validated according to guidelines (e.g., EMA, IATDMCT). Key parameters for a validated **everolimus** method are summarized below.

| Validation Parameter                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           | Performance Data | Citation |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|----------|
| <b>Linearity Range</b>   WB: 1.27–64.80 ng/mL VAMS/qDBS: 0.50–60.00 ng/mL   [1]     <b>Calibration Model</b>   $y = 0.6227x - 0.02702$ , weight $1/x$ , $R^2 = 0.9996$ (WB)   [1]     <b>Imprecision (CV)</b>   Total CV: 5.7% - 19.1% (across range 3.3-34.2 ng/mL)   [3]     <b>Inaccuracy</b>   Intra-/inter-day inaccuracy within $\pm 15\%$ for all QCs   [4]     <b>Internal Standard</b>   D4- <b>Everolimus</b> (recommended)   [1]     <b>Hematocrit Effect</b>   Found to be negligible for VAMS (Mitra) and qDBS (Capitainer)   [1] |                  |          |

## Clinical Application & Therapeutic Ranges

The primary objective of TDM is to individualize dose optimization. The **trough concentration (Co)** is used as a surrogate for systemic exposure [1]. Therapeutic ranges vary based on the type of transplant and concomitant therapy.

| **Transplant Type** | **Therapeutic Range (Co, ng/mL)** | **Notes** | | :--- | :--- | :--- | | **Kidney** | 3–8 ng/mL | With reduced-dose CNI (e.g., Tacrolimus) | [1] | | **Kidney** | 6–10 ng/mL | As monotherapy (without CNI) | [1] | | **Liver** |  $\geq 3$  ng/mL | With reduced-dose CNI | [1] | | **Liver** | 5–12 ng/mL | As monotherapy (without CNI) | [1] |

## Mechanism of Action: mTOR Signaling Pathway

**Everolimus** exerts its effect by inhibiting the **mammalian Target of Rapamycin (mTOR)**, a serine/threonine kinase that is a key regulator of cell growth, proliferation, survival, and angiogenesis [2] [5]. The diagram below illustrates the simplified mTOR pathway and the site of **everolimus** action.

## mTOR Pathway and Everolimus Inhibition



& Protein Synthesis

Click to download full resolution via product page

## Key Considerations for Method Implementation

- **Internal Standard Selection:** While  $^{13}\text{C}, \text{D}_2\text{-EVE}$  is available, **D4-EVE** demonstrated lower cross-interference with the non-labeled analyte and is the preferred internal standard [1].
- **Microsampling Advantages:** VAMS and qDBS technologies significantly reduce the **hematocrit effect**, a known limitation of traditional DBS, making them more reliable for volumetric quantification [1].
- **Combination Therapy:** In oncology, **everolimus** is often combined with other agents. Preclinical studies show it can overcome resistance to EGFR inhibitors like gefitinib, and clinical trials have established combination doses with docetaxel (e.g., 5 mg daily **everolimus** + 60 mg/m<sup>2</sup> docetaxel) [2] [6].

The protocols and data summarized here provide a foundation for implementing a robust LC-MS/MS method for **everolimus** TDM. The move towards microsampling is well-supported by recent analytical and clinical validation studies, promising a more patient-friendly future for therapeutic drug monitoring.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. of Therapeutic Using Volumetric... Drug Monitoring Everolimus [mdpi.com]
2. Inhibition of mTOR pathway by everolimus cooperates with ... [pmc.ncbi.nlm.nih.gov]
3. Analytical performance of a new liquid chromatography ... [pubmed.ncbi.nlm.nih.gov]
4. UHPLC-MS/MS method for simultaneous determination of ... [sciencedirect.com]
5. Targeting mTOR signaling pathways in multiple myeloma [biosignaling.biomedcentral.com]
6. Phase I and pharmacokinetic study of everolimus, an mTOR ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [LC-MS/MS method everolimus therapeutic drug monitoring].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567814#lc-ms-ms-method-everolimus-therapeutic-drug-monitoring>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)